2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one
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Overview
Description
2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2-oxo-2-(pyridin-3-yl)acetaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazolidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic and anticancer activities.
3-Acylidene-2-oxindoles: Exhibiting useful biological activities, including anticancer properties.
Uniqueness
2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazolidinone ring with a pyridine moiety sets it apart from other similar compounds, providing a unique scaffold for drug development.
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
(2E)-2-(2-oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-8(7-2-1-3-11-5-7)4-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14)/b10-4+ |
InChI Key |
LJKHRMZMBYAGQN-ONNFQVAWSA-N |
Isomeric SMILES |
C1C(=O)N/C(=C\C(=O)C2=CN=CC=C2)/S1 |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1 |
Origin of Product |
United States |
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